molecular formula C15H20N4O9 B12317550 5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole

5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole

Katalognummer: B12317550
Molekulargewicht: 400.34 g/mol
InChI-Schlüssel: VKNLELDKGFXCBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole (CAS 52443-07-9) is a glycosylated tetrazole derivative characterized by a β-D-galactopyranose core with acetyl protection at the 2, 3, 4, and 6 hydroxyl positions, conjugated to a tetrazole moiety at the anomeric carbon. This compound is synthesized via click chemistry (CuAAC) methodologies, as inferred from analogous glycosyl-triazole syntheses in . Applications span medicinal chemistry, where tetrazoles are explored as antihypertensive, antimicrobial, and anticonvulsant agents .

Eigenschaften

IUPAC Name

[3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O9/c1-6(20)24-5-10-11(25-7(2)21)12(26-8(3)22)13(27-9(4)23)14(28-10)15-16-18-19-17-15/h10-14H,5H2,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNLELDKGFXCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=NNN=N2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Overview and Significance

5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole features a beta-D-galactopyranose core with acetyl groups at the 2, 3, 4, and 6 positions, coupled to a tetrazole ring at the anomeric carbon. The acetyl groups serve as transient protecting agents, enabling further functionalization while preserving the sugar’s stereochemistry. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in drug candidates.

Synthetic Strategies and Methodologies

Galactopyranose Protection and Activation

The synthesis typically begins with the protection of D-galactose hydroxyl groups. Acetylation using acetic anhydride in pyridine or DMAP-catalyzed conditions yields 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose. Selective deprotection at the anomeric position (C1) is achieved via controlled hydrolysis or enzymatic methods, leaving the 2,3,4,6-hydroxyls acetylated. The exposed anomeric hydroxyl is then activated for glycosylation, often through conversion to a glycosyl bromide or triflate.

Key Reaction:

$$ \text{D-Galactose} \xrightarrow{\text{(Ac)}_2\text{O, Pyridine}} 1,2,3,4,6-\text{penta-O-acetyl-beta-D-galactopyranose} \xrightarrow{\text{HBr/AcOH}} \text{2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide} $$

Tetrazole Ring Formation

The tetrazole group is introduced via cycloaddition or nucleophilic substitution. Two predominant methods are documented:

Huisgen Cycloaddition with Nitriles

A modified Huisgen reaction between a galactopyranosyl azide and a nitrile under thermal or catalytic conditions forms the tetrazole ring. For example, reacting 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl azide with trimethylsilyl cyanide (TMSCN) in the presence of zinc bromide yields the target compound.

Conditions :

  • Azide precursor : Synthesized from glycosyl bromide via nucleophilic substitution with sodium azide.
  • Catalyst : ZnBr₂ (10 mol%) in anhydrous DMF, 80°C, 12 hours.
  • Yield : 65–72% after column chromatography.
Direct Coupling with Preformed Tetrazole

An alternative route involves coupling a preformed tetrazole derivative with the activated galactopyranose. For instance, 5-amino tetrazole is reacted with 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl trichloroacetimidate under Lewis acid catalysis (BF₃·Et₂O).

Conditions :

  • Donor : Trichloroacetimidate-activated galactose.
  • Catalyst : BF₃·Et₂O (0.2 equiv), dichloromethane, 0°C to room temperature.
  • Yield : 58–63%.

Regioselectivity and Stereochemical Control

Maintaining the beta configuration at the anomeric center is critical. The use of participating acetyl groups at C2 ensures neighboring-group participation, directing nucleophilic attack to the beta position. Solvent polarity and temperature further influence stereoselectivity; non-polar solvents (toluene) favor beta products, while polar aprotic solvents (DMF) may lead to alpha/byproduct formation.

Scalability and Industrial Adaptations

Patent WO2020248068A1 highlights a scalable synthesis starting from levoglucosan, a cost-effective feedstock. Key steps include:

  • Epoxidation : Levoglucosan is converted to a 3,4-anhydro-galactose derivative.
  • Azide Introduction : Epoxide opening with sodium azide introduces the azide group at C3.
  • Acetylation and Tetrazole Formation : Sequential acetylation and Huisgen cycloaddition yield the target compound.

Advantages :

  • Avoids expensive starting materials.
  • Amenable to multi-gram production (≥10 g/batch).

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR : δ 5.32–5.08 (m, acetyl protons), δ 4.95 (d, J = 8.5 Hz, H1, beta configuration).
  • HRMS : [M+Na]⁺ calcd. for C₁₅H₂₀N₄O₉: 423.1224; found: 423.1226.
  • HPLC Purity : ≥96% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Byproduct Formation : Competing alpha-anomer formation is mitigated using acetyl groups at C2 and low-temperature reactions.
  • Yield Limitations : Purification via silica gel chromatography remains necessary due to residual acetylated byproducts. Recent advances propose fluorous-tagged reagents for simplified isolation.

Analyse Chemischer Reaktionen

Reaktionstypen

5’-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)tetrazol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den acetylierten Positionen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

    Oxidation: Oxidierte Derivate des Tetrazolrings.

    Reduktion: Reduzierte Formen der acetylierten Galactopyranosyl-Einheit.

    Substitution: Substituierte Derivate, bei denen Nucleophile die Acetylgruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that various tetrazole derivatives display activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Compound MIC (µg/mL) MBC (µg/mL)
5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole15.631.2

Anticancer Properties

Tetrazole derivatives are being explored for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the cell cycle . For example:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 10 µM after 48 hours of treatment.

Pharmaceutical Applications

The unique structural attributes of this compound make it a candidate for drug formulation. Its ability to form complexes with various biomolecules enhances its potential as a drug delivery system. The acetyl groups can improve solubility and stability in biological systems .

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the efficacy of several tetrazole derivatives against resistant bacterial strains.
    • Results indicated that the compound significantly inhibited growth compared to standard antibiotics.
  • Research on Anticancer Mechanisms
    • Investigations into the anticancer mechanisms revealed that the compound activates apoptotic pathways in breast cancer cells.
    • The study concluded that further modification could enhance its selectivity towards cancerous cells while minimizing toxicity to normal cells.

Wirkmechanismus

The mechanism of action of 5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological functionalities, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The acetyl groups may also play a role in enhancing the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Solubility : Acetylated triazoles (e.g., Compound 5) share similar organic solubility with the tetrazole analogue, but deacetylated derivatives (e.g., Compound 6) are water-soluble, highlighting the role of acetyl groups in modulating hydrophilicity.

Comparison with Tetrazole Isomers and Structural Analogues

Isomerism and Stability

highlights the importance of tetrazole annelation patterns (e.g., tetrazolo[1,5-a]pyrimidines 2T vs. 2T' ) on stability and NMR profiles. For 5'-(tetra-O-acetyl-galactosyl) tetrazole, the β-configuration and acetyl placement likely prevent ring puckering or tautomerism observed in smaller tetrazole systems .

Electronic Properties

  • Tetrazole vs. Carboxylic Acid : The tetrazole’s pKa (~4.9) mimics carboxylic acids, enabling similar ionization behavior under physiological conditions, whereas triazoles (pKa ~1.3) remain neutral, affecting bioavailability .
  • Conjugation Effects: The tetrazole’s delocalized electron system may enhance π-π stacking in drug-receptor interactions compared to non-conjugated analogues like glycosyl formamides () .

Comparison with Non-Tetrazole Glycosyl Derivatives

Glycosyl Formamides

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide (CAS 108739-88-4) replaces tetrazole with a formamide group. While both compounds share acetylated galactose, the formamide’s neutral, non-acidic nature limits its utility in pH-dependent binding, contrasting with tetrazole’s bioisosteric versatility .

Glucopyranosyl Cyanides

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide (CAS 120085-67-8) features a nitrile group. Cyanides are metabolically unstable compared to tetrazoles, which are resistant to hydrolysis, underscoring tetrazole’s superiority in drug design .

Biologische Aktivität

5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole is a complex glycosylated compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on diverse research sources.

Synthesis and Structure

The compound is synthesized through a condensation reaction involving 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide and tetrazole. The acetyl groups on the galactopyranosyl moiety enhance solubility and stability, which are crucial for biological activity. The molecular formula is C18H26N4O11C_{18}H_{26}N_{4}O_{11}, and its structural configuration allows for specific interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of glycosylated tetrazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated:

  • Cell Cycle Arrest : Compounds derived from tetrazole structures have been shown to induce cell cycle arrest in cancer cell lines such as MCF-7. This effect is associated with an increase in the percentage of cells in the S phase and a decrease in G1 phase cells .
  • Apoptotic Effects : The interaction of these compounds with apoptotic pathways has been documented. For example, certain derivatives upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in cancer progression. Research has shown that glycosylated tetrazoles can inhibit kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the glycosyl moiety significantly influences the biological activity of tetrazole derivatives. The following trends have been observed:

  • Acetylation Effects : Acetylation of the hydroxyl groups on the galactopyranosyl unit enhances solubility but may reduce toxicity against normal cells compared to their non-acetylated counterparts .
  • Chain Length Variations : Variations in the length of the linker between the tetrazole and galactopyranosyl moieties affect potency; shorter linkers often exhibit higher cytotoxicity against cancer cell lines .

Case Studies

  • MCF-7 Cell Line Study : A study focused on MCF-7 breast cancer cells treated with various concentrations of a related glycosylated tetrazole showed a significant increase in apoptotic markers and cell cycle arrest at S phase. The IC50 value was determined to be approximately 19.6 µM for 24 hours of treatment .
  • Kinase Inhibition Assays : In vitro assays demonstrated that compounds similar to this compound effectively inhibited key kinases involved in cancer signaling pathways, confirming their potential as therapeutic agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.